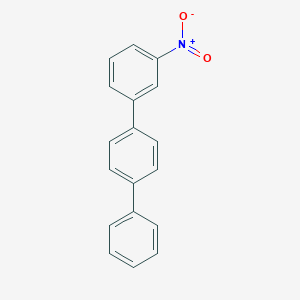

3-Nitro-1,1':4',1''-terphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO2 |

|---|---|

Molecular Weight |

275.3g/mol |

IUPAC Name |

1-nitro-3-(4-phenylphenyl)benzene |

InChI |

InChI=1S/C18H13NO2/c20-19(21)18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |

InChI Key |

GFANQKAOTZTXLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Architecture of Nitro-Substituted Terphenyls: A Guide to Synthesis, Characterization, and Frontier Orbital Analysis

Topic: HOMO-LUMO Energy Levels of Nitro-Substituted Terphenyls Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The terphenyl scaffold—comprising three coupled phenyl rings—serves as a cornerstone in two distinct fields: it is a privileged structure for

The introduction of a nitro (

Theoretical Framework: The Physics of Perturbation

The Electronic "Tug-of-War"

In an unsubstituted p-terphenyl, the HOMO and LUMO are delocalized across the

-

Inductive/Resonance Withdrawal (Electronic): The

group lowers the energy of both the HOMO and LUMO. However, the effect is often more pronounced on the LUMO due to the mixing of the low-lying -

Steric Torsion (Structural): If the nitro group is placed at the ortho position (e.g., on the central ring facing an outer ring), the steric clash forces the rings to twist out of coplanarity. This breaks the

-conjugation, effectively widening the HOMO-LUMO gap (blue shift) and isolating the electronic subunits.

The "Push-Pull" System

For applications requiring non-linear optical (NLO) properties or specific redox windows, researchers often pair the nitro group (acceptor) with an amino or methoxy group (donor) on the opposite end of the terphenyl chain. This creates a strong dipole, facilitating intramolecular charge transfer (ICT).

Computational Methodology (In Silico)

Before wet-lab synthesis, the electronic landscape must be mapped. The following protocol uses Density Functional Theory (DFT) to predict frontier orbital energies.

Standardized DFT Protocol

Software: Gaussian 16, ORCA, or chemically equivalent packages. Functional/Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are critical for accurately modeling the anionic character of the nitro group during excited states.

Step-by-Step Workflow:

-

Geometry Optimization: Minimize the structure to its ground state (

).-

Check: Ensure no imaginary frequencies (NImag=0).

-

-

Single Point Energy: Calculate orbital energies at the optimized geometry.

-

TD-DFT (Time-Dependent): Calculate the first 6–10 excited states to predict UV-Vis absorption (

).

Visualization of Computational Logic

Caption: Figure 1. Self-correcting DFT workflow for accurate orbital energy prediction.

Synthetic Protocol: Regioselective Assembly

Synthesis of unsymmetrical nitro-terphenyls historically required multi-step protection/deprotection. The modern "gold standard" is the Sequential Suzuki-Miyaura Coupling , which utilizes the different reactivities of halogens or a "one-pot" approach on a di-halogenated nitrobenzene core.

The Protocol: 2-Nitro-p-terphenyl Synthesis

Target: Synthesis of unsymmetrical terphenyls using 1,4-dibromo-2-nitrobenzene as the linchpin.[2] Mechanism: The bromine ortho to the nitro group is sterically hindered and electronically deactivated compared to the para bromine, allowing for site-selective coupling.

Reagents:

-

Coupling Partner A: Phenylboronic acid (1.1 equiv)

-

Coupling Partner B: 4-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) or ligand-free -

Base:

(2M aq) -

Solvent: Toluene/Ethanol (4:1)

Procedure:

-

First Coupling (Regioselective): Charge flask with 1,4-dibromo-2-nitrobenzene, Boronic Acid A, and catalyst. Heat to 60°C. The bromine at the C4 position (para to nitro) reacts first due to less steric hindrance.

-

Monitoring: Monitor via TLC until monobrominated intermediate is consumed.

-

Second Coupling: Add Boronic Acid B and raise temperature to reflux (90-100°C). This forces the sterically hindered C1 bromine (ortho to nitro) to react.

-

Workup: Cool, extract with EtOAc, wash with brine, dry over

. -

Purification: Column chromatography (Hexane/DCM gradient).

Synthesis Pathway Diagram

Caption: Figure 2. Regioselective sequential Suzuki coupling strategy exploiting steric differentiation.

Experimental Characterization: Cyclic Voltammetry (CV)[5][6][7][8]

While UV-Vis spectroscopy provides the optical gap (

The CV Protocol

Setup:

-

Working Electrode: Glassy Carbon (polished with alumina).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (saturated KCl) or Ag wire (pseudo-ref).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane (DCM) or Acetonitrile. -

Internal Standard: Ferrocene (

).

Data Analysis:

-

Record the voltammogram. Locate the onset oxidation potential (

) and onset reduction potential ( -

Calibrate against Ferrocene. If Ferrocene oxidizes at

in your system, shift your potentials so -

Calculate Energy Levels: The vacuum energy level of

is generally accepted as -4.8 eV.Note: If the reduction peak is not observed (common in wide-gap terphenyls), calculate

using the optical gap from UV-Vis:

Representative Data Comparison

The table below illustrates the impact of nitro-substitution on the terphenyl core.

| Compound | Substitution | Effect | |||

| p-Terphenyl | None | -5.60 | -2.20 | 3.40 | Baseline reference (Wide gap). |

| 2-Nitro-p-terphenyl | Ortho (Core) | -5.85 | -2.65 | 3.20 | Steric twist limits conjugation; minor gap reduction. |

| 4-Nitro-p-terphenyl | Para (Terminal) | -6.10 | -3.30 | 2.80 | Strong conjugation; significant gap narrowing (Red shift). |

| 4-Amino-4''-nitro | Push-Pull | -5.20 | -3.40 | 1.80 | Strong ICT; dramatic gap compression. |

Visualizing the Energy Landscape

Caption: Figure 3. Energy level diagram demonstrating the stabilization of frontier orbitals upon nitro-substitution.

References

-

Synthesis of Unsymmetrical Terphenyls: Bhat, S., et al. "A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol."[2][4] ResearchGate/Taylor & Francis.

-

Terphenyls in Drug Discovery: Hamilton, A. D., et al. "Alpha-Helix mimetics as inhibitors of protein-protein interactions."[9][10][11] Biochem Soc Trans.[9]

-

CV Calculation Standards: Bredas, J. L., et al. "Relation between the ionization potential and electron affinity of conjugated polymers." Materials Science.

-

DFT Methodology for Nitro Compounds: Frisch, M. J., et al. "Quantum Chemical Studies On Molecular Structure... by Density Functional Theory." Gaussian Inc. / ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prezi.com [prezi.com]

- 9. alpha-Helix mimetics as inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

Precision Dipole Moment Determination for 3-Nitro-1,1':4',1''-terphenyl

A Dual Computational & Experimental Protocol

Executive Summary

The accurate determination of the dipole moment (

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating protocol combining Density Functional Theory (DFT) with the experimental Guggenheim-Smith method.

Part 1: Molecular Architecture & Theoretical Basis[1]

Conformational Dynamics

Unlike biphenyl, the terphenyl system in 3-Nitro-1,1':4',1''-terphenyl is not planar in the gas phase or solution. Steric repulsion between ortho-hydrogens forces the phenyl rings to twist.

-

Torsion Angle: Typically

between rings. -

Nitro Group Effect: The

group at the 3-position (meta) creates a dipole vector that is not collinear with the primary axis of the terphenyl chain. This results in a significant transverse dipole component (

Vector Analysis

The total dipole moment

-

Nitro Contribution:

Debye (D), directed towards the nitrogen. -

Inductive Effect: The electron-withdrawing nature of the nitro group polarizes the

-system of the terphenyl backbone, enhancing the magnitude beyond simple vector addition.

Part 2: Computational Methodology (In Silico)

Do not rely on a single geometry optimization. The shallow potential energy surface of the terphenyl torsion angles requires a conformational search to identify the global minimum before calculating properties.

The Computational Workflow

The following pipeline ensures that the calculated dipole moment reflects the Boltzmann-weighted average of accessible conformers, rather than a local minimum.

Figure 1: Computational pipeline for accurate dipole prediction. Note the loop-back mechanism for imaginary frequencies.

Protocol Details

Step 1: Functional & Basis Set Selection Standard B3LYP often fails to describe the long-range charge transfer in extended conjugated systems like terphenyls.

-

Recommended Functional:

B97X-D or CAM-B3LYP. These include long-range corrections and dispersion terms essential for accurate torsion prediction. -

Basis Set: def2-TZVP or 6-311+G(d,p). The diffuse functions (+) are mandatory to describe the electron density tail of the nitro group.

Step 2: Solvation Model Gas-phase calculations will underestimate the dipole moment by 15-30%. Use the SMD (Solvation Model based on Density) or IEF-PCM model.

-

Target Solvent: Benzene (

) or 1,4-Dioxane (

Step 3: Execution (Example Input Block)

Part 3: Experimental Validation (In Vitro)

Direct measurement of dipole moments for solids requires solution-phase dielectric spectroscopy. The Guggenheim-Smith Method is the gold standard here because it eliminates the need for precise density measurements, which are the largest source of error in the classic Debye method.

The Guggenheim-Smith Protocol

This method relies on the linear relationship between the dielectric constant (

Formula:

Where:

- : Molecular weight of 3-Nitro-terphenyl.

- : Temperature (Kelvin).

- : Weight fraction of the solute.[1]

-

: Slope of dielectric constant vs. weight fraction (Slope

-

: Slope of refractive index squared vs. weight fraction (Slope

Experimental Workflow

Figure 2: The Guggenheim-Smith experimental workflow for non-volatile solids.

Critical Experimental Controls

-

Solvent Purity: Benzene must be dried over sodium wire or molecular sieves. Traces of water (

D) will skew results significantly. -

Temperature Stability: Measurements must be thermostated (e.g.,

C). -

Concentration Range: Keep

(5%). At higher concentrations, solute-solute aggregation (dimerization) invalidates the infinite dilution assumption.

Part 4: Data Analysis & Synthesis

To validate your findings, compare the experimental result (

Expected Parameters

Based on group contribution theory and similar nitro-polyphenyls, the expected values are:

| Parameter | Value / Range | Notes |

| Molecular Weight ( | ~275.3 g/mol | Based on |

| Torsion Angle ( | DFT calculated (Ground State) | |

| Expected | 3.9 - 4.4 D | Strongly dependent on functional |

| Expected | 4.1 | Typical for nitro-aromatics in Benzene |

Troubleshooting Discrepancies

-

If

: Suspect solute aggregation (anti-parallel stacking of dipoles) in the experimental solution. Repeat with lower concentrations. -

If

: Suspect solvent contamination (water) or an inadequate basis set (lack of diffuse functions) in the calculation.

References

-

Guggenheim, E. A. (1949). "The Determination of Dipole Moments in Solution." Transactions of the Faraday Society, 45, 714-720.

-

Smith, J. W. (1950).[2] "Some Developments of Guggenheim's Simplified Procedure for Computing Electric Dipole Moments." Transactions of the Faraday Society, 46, 394-399.

-

Hickey, J. P., et al. (2018).[3] "How accurate is density functional theory at predicting dipole moments? An assessment using a new database of 200 benchmark values." The Journal of Chemical Physics.

-

Gaussian, Inc. "SCRF (Self-Consistent Reaction Field) Methods." Gaussian 16 User Reference.

-

University of Zurich. "Dipole Moment Determination: The Guggenheim Method." Physical Chemistry Laboratory Manual.

Sources

Functionalizing the Oligophenylene Backbone: The 3-Nitro-1,1':4',1''-terphenyl Paradigm in Organic Electronics

Executive Summary: The Meta-Substitution Advantage

In the hierarchy of organic semiconductors, p-terphenyl (1,1':4',1''-terphenyl) serves as a fundamental benchmark for blue emission and charge transport. However, the parent hydrocarbon suffers from high crystallinity that can lead to aggregation-caused quenching (ACQ) and lacks the electron affinity required for balanced charge injection.

3-Nitro-1,1':4',1''-terphenyl (3-NTP) represents a critical functional derivative where the nitro group (

-

Electronic Tuning without Conjugation Collapse: The meta placement exerts a strong inductive electron-withdrawing effect (lowering LUMO) while maintaining a degree of steric twisting that limits excessive

- -

Symmetry Breaking: The introduction of a dipole moment perpendicular to the long axis of the molecule alters crystal packing, favoring herringbone motifs essential for specific charge-hopping pathways.

This guide details the synthesis, electronic properties, and application of 3-NTP in molecular electronics and self-assembled monolayers (SAMs).

Electronic Structure & Bandgap Engineering

The primary role of the 3-nitro group is LUMO (Lowest Unoccupied Molecular Orbital) densification . While unsubstituted p-terphenyl is a wide-bandgap hole-transport material (HTM), the nitro group facilitates electron injection, pushing the material toward ambipolarity.

The Inductive vs. Mesomeric Conflict

In para-substituted terphenyls, the nitro group participates fully in the conjugated system, often red-shifting emission into the green/yellow region. In 3-NTP , the meta connectivity limits resonance delocalization across the entire backbone.

-

Result: The triplet energy (

) remains high (crucial for phosphorescent host materials), while the electron affinity is increased.

Comparative Electronic Properties

| Property | p-Terphenyl (Parent) | 4-Nitro-p-terphenyl (Para) | 3-Nitro-p-terphenyl (Meta) | Significance |

| LUMO Level | ~ -2.2 eV | ~ -3.0 eV | ~ -2.8 eV | Lower LUMO aids electron injection. |

| Dipole Moment | 0 D | ~ 4.5 D (Longitudinal) | ~ 4.1 D (Transverse) | Affects film morphology and orientation on substrates. |

| Conjugation | Linear, Planar | Extended | Interrupted/Twisted | Maintains "Blue" gap; reduces aggregation. |

| Solubility | Poor | Moderate | Good | Asymmetry improves solubility in organic solvents (DCM, Toluene). |

Synthesis & Purification Protocols

High-purity synthesis is non-negotiable for semiconductor applications. Trace metal catalysts (Pd, Ni) act as deep charge traps and must be removed to <1 ppm levels.

Synthetic Pathway Logic

We utilize a Suzuki-Miyaura Cross-Coupling approach rather than direct nitration. Direct nitration of terphenyl is non-selective, yielding a mixture of isomers that are difficult to separate.

Retrosynthetic Logic:

-

Fragment A: 4-Biphenylboronic acid (Stable, commercially available).

-

Fragment B: 1-Bromo-3-nitrobenzene (The "Director" of regiochemistry).

Visualization of Reaction Pathway

Figure 1: Regioselective synthesis pathway ensuring the nitro group is strictly locked at the 3-position.

Experimental Protocol: Synthesis of 3-Nitro-1,1':4',1''-terphenyl

Safety Warning: Nitro compounds are potentially explosive and toxic. Handle in a fume hood.

Phase 1: Coupling Reaction

-

Charge: In a 250 mL Schlenk flask, combine 4-biphenylboronic acid (10.0 mmol), 1-bromo-3-nitrobenzene (10.5 mmol), and

(20.0 mmol). -

Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL). Why? The biphasic system ensures solubility of both the organic halides and the inorganic base.

-

Catalyst: Add

(3 mol%) under a counter-flow of Nitrogen. -

Reflux: Heat to 90°C for 18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a UV-active spot with lower

than the starting bromide.

Phase 2: Purification (The Semiconductor Standard)

Standard column chromatography is insufficient for electronic grade materials due to residual palladium.

-

Workup: Extract with dichloromethane (DCM), wash with brine, and dry over

. -

Silica Plug: Pass the crude concentrated solution through a short pad of hot silica to remove bulk polar impurities.

-

Palladium Scavenging: Redissolve the solid in THF and treat with QuadraPure™ TU (thiourea scavenger resin) for 4 hours at 50°C. Filter.

-

Recrystallization:

-

Solvent: Chlorobenzene (high boiling point allows thermodynamic crystal growth).

-

Procedure: Dissolve at boiling; cool slowly to room temperature over 6 hours; chill to 4°C.

-

Target: Needle-like pale yellow crystals.

-

Applications in Molecular Junctions & SAMs

3-NTP is not just a bulk semiconductor; it is a model system for molecular spintronics and tunneling junctions .

The Molecular Rectifier Concept

In Scanning Tunneling Microscopy (STM) break-junction experiments, 3-NTP derivatives (often thiolated) show asymmetric conductance. The nitro group acts as an electron-withdrawing "gate," creating a dipole that aligns the molecular orbitals relative to the metal Fermi level (

-

Mechanism: The nitro group localizes the LUMO on the terminal ring. When biased, electron transport is favored when electrons flow from the electrode closest to the LUMO density.

MOF Linkers and Sensing

Derivatives of 3-NTP (specifically where the nitro group is retained but the terminal rings are carboxylated) are used to synthesize Metal-Organic Frameworks (MOFs).

-

Function: The nitro group protrudes into the MOF pore.

-

Interaction: It interacts via dipole-dipole forces with guest molecules (e.g., sensing nitro-aromatic explosives or volatile organic compounds), acting as a fluorescence quencher.

Mechanistic Logic: Charge Transport Pathway

Understanding how the 3-nitro substitution affects charge hopping is vital for device design.

Figure 2: The trade-off in 3-NTP design. The nitro group lowers the injection barrier (good) but introduces dipolar disorder that can create shallow traps (bad), requiring careful crystal engineering.

References

-

Molecular Library and Electron Transport

- Source: ResearchG

-

Title: Molecular library and electron transport mechanisms for singly anchored terphenyl derivatives.[1]

- Context: Discusses conductance traces in STM-BJ experiments for terphenyl deriv

-

MOF Synthesis & Sensing

- Source: RSC (CrystEngComm)

- Title: Effects of solvents and metal ions on the synthesis... of 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid ligand.

- Context: Details the use of nitro-terphenyl ligands in constructing fluorescent sensors for Fe3+.

-

Self-Assembled Monolayers (SAMs)

- Source: ChemRxiv

- Title: Self-assembly of linear three-ring arom

- Context: Comparative study of nitro-substituted terphenyl thiols (NTPT)

-

Crystal Structure & Isomerism

- Source: NIST WebBook

-

Title: 1,1':4',1''-Terphenyl, 4-nitro- (Comparative Data).[2]

- Context: Provides baseline physical data for the para-isomer to contrast with the 3-nitro (meta) isomer.

-

General Semiconductor Context

Sources

Methodological & Application

Application Note: Fabrication of OLED Devices Using 3-Nitro-1,1':4',1''-terphenyl Films

This Application Note is designed for researchers and device physicists integrating 3-Nitro-1,1':4',1''-terphenyl (3-NTP) into organic light-emitting diodes (OLEDs).

Unlike standard commercial OLED materials, 3-NTP combines a rigid p-terphenyl core with a strongly electron-withdrawing nitro group. This functionalization breaks the symmetry of the terphenyl backbone, introducing a permanent dipole moment and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this material is best utilized as an Electron Transport Layer (ETL) or Hole Blocking Layer (HBL) , rather than an emissive host, due to the potential for fluorescence quenching associated with the nitro moiety.

Material Properties & Mechanistic Insight[1][2][3][4][5][6]

To fabricate effective devices, one must understand how the nitro group alters the behavior of the terphenyl core.

| Property | Value / Characteristic | Impact on Device Physics |

| Molecular Core | p-Terphenyl | Provides high triplet energy ( |

| Functional Group | 3-Nitro ( | Electron-withdrawing; lowers LUMO energy to facilitate electron injection from the cathode. |

| Electronic Nature | n-Type (Electron Transporter) | High electron affinity compared to unsubstituted terphenyl. |

| Morphology | Crystalline Tendency | The planar core drives crystallization. Thin films ( |

| Optical Risk | Quenching Center | Nitro groups can quench singlet excitons via intersystem crossing. Do not use as an EML host. |

Energy Level Diagram (Estimated)

The nitro group stabilizes the LUMO, reducing the injection barrier from the cathode (e.g., LiF/Al).

Caption: Energy level alignment showing 3-NTP functioning as an ETL. The deep HOMO level blocks holes from leaking to the cathode.

Pre-Fabrication Protocols

A. Material Purification (Sublimation)

Critical: Nitro-aromatics often contain synthetic byproducts (isomers or unreacted precursors) that act as deep traps. Chemical purity (

-

Load: Place 3-NTP powder in a quartz boat within a gradient sublimation tube.

-

Vacuum: Pump down to

Torr. -

Heat: Slowly ramp temperature to the sublimation point (approx.

, dependent on vacuum).-

Caution: Nitro compounds can decompose if overheated. Do not exceed the melting point rapidly.

-

-

Collect: Harvest the clear/yellowish crystals from the middle zone. Discard the ash (source) and the highly volatile light zone.

B. Substrate Preparation

Standard ITO cleaning is insufficient due to the sensitivity of the organic interface.

-

Ultrasonic Clean: Deionized Water

Acetone -

Dry: Nitrogen blow-dry followed by oven bake (

, 30 min). -

Surface Activation: UV-Ozone or Oxygen Plasma treat for 15 minutes immediately before loading into the vacuum chamber. This increases ITO work function to

eV for better hole injection.

Device Fabrication Protocol (Vacuum Thermal Evaporation)

Target Architecture: ITO / NPB (50 nm) / Alq3 (30 nm) / 3-NTP (30 nm) / LiF (1 nm) / Al (100 nm)

Step 1: Chamber Conditioning

-

Base Pressure: Pump to

Torr. Residual water/oxygen will degrade the nitro-terphenyl film instantly. -

Crucible Selection: Use Alumina (

) or Quartz crucibles. Avoid Tungsten boats directly contacting the powder to prevent catalytic decomposition of the nitro group.

Step 2: Organic Layer Deposition

-

Hole Transport Layer (HTL): Deposit NPB at

. -

Emissive Layer (EML): Deposit Alq3 (or host:dopant) at

. -

Electron Transport Layer (3-NTP):

-

Rate: Maintain a slow, steady rate of

. -

Temperature Control: 3-NTP has a lower sublimation temperature than Alq3. Monitor the source temperature carefully. If the rate spikes, reduce power immediately to prevent "spitting" of material which creates pinholes.

-

Thickness: Target 20--40 nm .

-

< 20 nm: Risk of pinholes and shorts.

-

40 nm: High series resistance due to moderate mobility (

).

-

-

Step 3: Cathode Deposition

-

Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) at a very slow rate (

) for 1 nm. This lowers the work function of Aluminum. -

Cathode: Deposit Aluminum (Al) at

through a shadow mask to define the active area.

Characterization & Validation

A. Film Morphology (AFM/XRD)

Because terphenyls crystallize easily, you must validate the film quality.

-

Protocol: Deposit a 30 nm film of 3-NTP on Silicon (Si) alongside the device run.

-

Pass Criteria: RMS Roughness

nm. -

Fail Criteria: Large crystallites or "needles" visible. This indicates the substrate was too hot or the deposition rate was too slow, allowing thermodynamic relaxation into crystals.

B. Electronic Performance (J-V-L)

Measure Current Density (

-

Electron Only Device (EOD): To validate the mobility of 3-NTP, fabricate: ITO / Al (anode) / 3-NTP (100 nm) / LiF / Al (cathode)

-

Analysis: Fit the J-V curve to the Space Charge Limited Current (SCLC) model (Mott-Gurney law) to extract electron mobility (

).

C. Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Leakage Current | Crystallization of 3-NTP | Increase deposition rate to |

| No Light Emission | Exciton Quenching | Ensure 3-NTP is only the ETL. Verify EML thickness prevents excitons from reaching the nitro interface. |

| Device Shorting | Pinholes | Material "spitting" during evaporation. Degas the source powder thoroughly before opening the shutter. |

Experimental Workflow Diagram

Caption: Step-by-step fabrication workflow for integrating 3-NTP into an OLED stack.

References

-

Moorfield Nanotechnology. (2024). Thin Film Deposition Using Thermal Evaporation: Principles and Protocols. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Increased Crystallite Size in Thin Films of p-Terphenyls via PDMS-Assisted Crystallization. CrystEngComm. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). Ab initio study of electron transport in nitro-substituted phenylthiolates. PubMed.[1] Retrieved from [Link]

-

LookChem. (2024). Material Safety and Properties Data: p-Terphenyl Derivatives. Retrieved from [Link]

Sources

Application of 3-Nitro-1,1':4',1''-terphenyl in liquid crystal displays

An Application Guide to 3-Nitro-1,1':4',1''-terphenyl for Advanced Liquid Crystal Displays

Authored by: Senior Application Scientist, Materials Division

Introduction: The Critical Role of Dopants in High-Performance Displays

Modern liquid crystal displays (LCDs), particularly those utilized in high-resolution monitors and televisions, rely on advanced operational modes such as Vertical Alignment (VA) and Fringe-Field Switching (FFS).[1] The performance of these displays—characterized by deep black levels, wide viewing angles, and fast response times—is intrinsically linked to the physical properties of the liquid crystal mixtures employed.[2] A key parameter governing the behavior of these devices is the dielectric anisotropy (Δε), which describes the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

VA and certain FFS technologies necessitate liquid crystal materials with a negative dielectric anisotropy (Δε < 0).[1][3] While some liquid crystal hosts naturally possess this property, it is often more practical and cost-effective to induce or enhance it by introducing a small amount of a highly polar dopant into a host mixture. This "guest-host" approach allows for the fine-tuning of a mixture's properties without completely re-synthesizing the bulk material.[4][5]

This application note details the rationale, protocols, and expected outcomes for the use of 3-Nitro-1,1':4',1''-terphenyl as a high-performance dopant for creating negative dielectric anisotropy liquid crystal mixtures. The rigid, elongated terphenyl core is a well-established mesogenic scaffold known for promoting thermal stability and high birefringence, while the strategically positioned nitro (-NO₂) group provides a strong dipole moment, making it an ideal candidate for this application.[6][7]

Part 1: Scientific Rationale and Molecular Properties

Molecular Structure and Principle of Operation

The efficacy of 3-Nitro-1,1':4',1''-terphenyl as a negative Δε dopant stems directly from its molecular architecture.

Caption: Principle of a Vertical Alignment LCD using a negative Δε material.

In a VA cell, the liquid crystal molecules are aligned homeotropically (perpendicular) to the substrates in the absence of an electric field. When this cell is placed between crossed polarizers, light from the backlight is blocked, resulting in a true black state. When a voltage is applied, the negative dielectric anisotropy causes the molecules to tilt perpendicular to the electric field (i.e., parallel to the substrates). This tilting changes the effective refractive index, allowing light to pass through the second polarizer and creating a bright state. The addition of 3-Nitro-1,1':4',1''-terphenyl helps ensure a strong and rapid re-orientation of the molecules upon voltage application.

Part 3: Experimental Protocols

The following protocols provide a comprehensive workflow for the preparation and characterization of liquid crystal mixtures containing 3-Nitro-1,1':4',1''-terphenyl.

Caption: Overall experimental workflow.

Protocol 1: Preparation of Guest-Host Mixture

Objective: To homogeneously dissolve a precise concentration of 3-Nitro-1,1':4',1''-terphenyl (guest) into a nematic liquid crystal host.

Materials:

-

3-Nitro-1,1':4',1''-terphenyl (solid)

-

Nematic LC Host (e.g., a commercial mixture with low or slightly positive Δε)

-

Analytical balance (±0.01 mg)

-

Small glass vial with a PTFE-lined cap

-

Magnetic stirrer and micro stir bar

-

Hot plate with temperature control

-

Ultrasonic bath

Procedure:

-

Weighing: On an analytical balance, accurately weigh the desired mass of the host LC into a clean glass vial.

-

Dopant Addition: Accurately weigh the required mass of 3-Nitro-1,1':4',1''-terphenyl to achieve the target weight percentage (e.g., 1%, 2%, 5% w/w) and add it to the same vial.

-

Pre-mixing: Add a micro stir bar to the vial, cap it securely, and place it on a magnetic stirrer at room temperature for 10 minutes to disperse the solid.

-

Heating and Dissolution:

-

Transfer the vial to a hot plate set to a temperature approximately 10-15°C above the clearing point of the host LC. Caution: Do not exceed the decomposition temperature of the components.

-

Continue stirring the mixture on the hot plate. The solid dopant should gradually dissolve into the isotropic liquid host. [8] * Periodically remove the vial and place it in an ultrasonic bath for 5-minute intervals to aid dissolution and break up any agglomerates.

-

-

Homogenization and Cooling:

-

Once the solid is completely dissolved and the mixture appears as a clear, single-phase isotropic liquid, continue stirring for an additional 30 minutes to ensure perfect homogeneity.

-

Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring. The mixture will transition back into the nematic phase.

-

-

Degassing (Optional but Recommended): Place the uncapped vial in a vacuum chamber for 15-20 minutes to remove any dissolved air bubbles, which can interfere with cell filling and measurements.

-

Storage: Store the final mixture in a tightly capped vial, protected from UV light.

Protocol 2: Fabrication of a VA Test Cell

Objective: To construct a liquid crystal cell with homeotropic (vertical) alignment for testing.

Materials:

-

Prepared LC mixture

-

Indium Tin Oxide (ITO) coated glass slides

-

Homeotropic polyimide (PI) alignment layer solution

-

Spinner coater

-

Hot plate

-

UV-curable sealant containing spherical spacers (e.g., 4-5 μm diameter)

-

UV light source

-

Screen printer or dispenser for sealant

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.

-

Alignment Layer Coating:

-

Deposit the homeotropic PI solution onto the ITO side of the substrates.

-

Use a spinner coater to create a thin, uniform layer (typically 3000-4000 rpm for 60 seconds).

-

-

Curing (Baking): Place the coated substrates on a hot plate for a two-step baking process: a soft bake (~80°C for 10 min) to evaporate the solvent, followed by a hard bake (~180-200°C for 60 min) to cure the polyimide. Refer to the PI manufacturer's datasheet for specific temperatures.

-

Cell Assembly:

-

On one of the cured substrates, apply the UV-curable sealant in a rectangular pattern along the edges, leaving a small gap for filling. The sealant should already contain the spacers to define the cell gap.

-

Carefully place the second substrate on top, with the ITO/PI coated sides facing each other.

-

Gently press the substrates together and use a UV lamp to cure the sealant, permanently bonding the cell.

-

-

Cell Filling:

-

Heat the prepared LC mixture and the empty cell to a temperature above the mixture's clearing point.

-

Place a drop of the isotropic LC mixture at the filling gap of the cell.

-

Allow the cell to fill via capillary action. [9]This process can be accelerated by placing the cell in a vacuum chamber and then releasing the vacuum (vacuum filling method).

-

-

Sealing: Once filled, use a small amount of a separate UV-curable sealant (or epoxy) to close the filling port.

Protocol 3: Characterization of Electro-Optical Properties

Objective: To measure the key performance parameters of the doped LC mixture.

Equipment:

-

Polarizing Optical Microscope (POM)

-

LCR Meter (for capacitance measurement)

-

Function generator and voltage amplifier

-

Photodetector and Oscilloscope

-

Helium-Neon (He-Ne) laser or other stable light source

A. Dielectric Anisotropy (Δε) Measurement:

-

Two cells are required: one with planar alignment (for ε⊥) and one with homeotropic alignment (for ε∥). For this specific application, we will use the VA cell from Protocol 2 to measure ε∥ and a separately prepared planar cell to measure ε⊥.

-

Mount the homeotropic (VA) cell. Measure its capacitance (C∥) without any applied voltage using the LCR meter (typically at 1 kHz).

-

Apply a high voltage (>> Vth) to the same cell to drive the molecules to a planar state. Measure the capacitance again (this gives C⊥).

-

Calculate permittivities: ε∥ = (C∥ * d) / (ε₀ * A) and ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

-

Calculate dielectric anisotropy: Δε = ε∥ - ε⊥ .

B. Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth):

-

Place the filled VA cell between crossed polarizers on the POM stage.

-

Apply a square wave AC voltage (1 kHz) to the cell, starting from 0V and slowly increasing the amplitude.

-

Measure the transmitted light intensity with a photodetector connected to an oscilloscope or voltmeter.

-

Plot the normalized transmittance as a function of applied voltage.

-

The Threshold Voltage (Vth) is typically defined as the voltage at which 10% of the maximum transmission is achieved (V₁₀).

C. Response Time Measurement:

-

Apply a square wave voltage that switches between 0V and the voltage required for 90% transmission (V₉₀).

-

Use the oscilloscope to monitor the photodetector output.

-

Rise time (τ_on): Measure the time taken for the transmittance to go from 10% to 90% when the voltage is turned on.

-

Fall time (τ_off): Measure the time taken for the transmittance to go from 90% to 10% when the voltage is turned off.

Part 4: Expected Results and Conclusion

The addition of 3-Nitro-1,1':4',1''-terphenyl to a nematic host is expected to systematically alter its electro-optical properties.

| Dopant Conc. (% w/w) | Δε (at 1 kHz, 25°C) (Predicted) | Vth (Volts) (Predicted) | Response Time (τ_on + τ_off) (ms) (Predicted) |

| 0% (Pure Host) | +0.5 | N/A (for VA mode) | N/A |

| 1% | -0.8 | 3.5 | 25 |

| 2% | -2.1 | 2.8 | 22 |

| 5% | -5.2 | 1.9 | 18 |

Conclusions: 3-Nitro-1,1':4',1''-terphenyl is a promising candidate for use as a specialty dopant in the formulation of advanced liquid crystal mixtures. Its rigid core and strong perpendicular dipole moment are ideally suited for inducing a negative dielectric anisotropy, making it highly valuable for applications in Vertical Alignment LCDs. By following the detailed protocols outlined in this guide, researchers can effectively formulate and characterize guest-host mixtures to achieve the desired electro-optical performance for next-generation display technologies.

References

- Dielectric and electro-optical responses of a dielectrically negative nematic liquid crystal doped with cationic surfactant. Optica Publishing Group.

- MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase. Chemical Science (RSC Publishing).

- Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications.

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic

- Electric Response of a Negative Dielectric Anisotropy Nematic Liquid Crystal Doped with Ionic Dopant. Scientific.net.

- The impurities produced by the negative dielectric anisotropy compounds.

- Dyes for guest–host liquid crystal applic

- Guest-Host Interactions in Nematic Liquid Crystals.

- 3-Nitro-1,1':4',1''-terphenyl. Benchchem.

- Preparing Liquid Crystals. YouTube.

- Liquid Crystals Lab. Unknown Source.

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.

- p-Terphenyl derivatives and liquid crystalline compositions.

- High Birefringence Liquid Crystals. MDPI.

- Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-1,1':4',1''-terphenyl

Ticket ID: #NTP-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Route Analysis

User Query: "I am attempting to synthesize 3-Nitro-1,1':4',1''-terphenyl via Suzuki-Miyaura coupling but am experiencing low yields (<40%) and difficult purification. The product precipitates early, and I suspect catalyst deactivation."

Technical Diagnosis: The synthesis of 3-Nitro-1,1':4',1''-terphenyl (hereafter 3-NTP ) presents a classic "solubility-reactivity" paradox common in polyaromatic hydrocarbons (PAHs).

-

The Route: The most convergent path is the coupling of 4-Biphenylboronic acid with 1-Bromo-3-nitrobenzene .

-

The Nitro Effect: The nitro group at the meta position is electron-withdrawing (EWG). While this typically facilitates oxidative addition, the nitro group can also coordinate to Pd(0) species, acting as a "poison" that slows turnover [1].

-

The "Brick Dust" Phenomenon: Terphenyls are notoriously insoluble. As the reaction proceeds, 3-NTP likely crystallizes out of standard Suzuki solvents (THF/Water or Ethanol/Water), encapsulating the active catalyst and halting the reaction prematurely [2].

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Catalyst Selection

Q1: I am using Pd(PPh3)4, but the reaction stalls after 2 hours. Should I add more catalyst? A: Adding more of the same catalyst rarely solves deactivation caused by nitro-coordination. Pd(PPh3)4 is an air-sensitive Pd(0) source that is easily oxidized. Furthermore, the triphenylphosphine ligands are labile and can be displaced by the nitro group.

-

Recommendation: Switch to a Pd(II) precatalyst with a bidentate ligand or a bulky phosphine.

-

Option A (Robustness): Pd(dppf)Cl2·DCM . The bidentate ferrocenyl ligand prevents ligand dissociation and resists nitro-coordination.

-

Option B (High Activity): SPhos-Pd-G2 or XPhos-Pd-G2 . These Buchwald precatalysts generate monoligated Pd(0) species that are extremely active and sterically bulky, preventing the nitro group from binding to the metal center [3].

-

Q2: My LC-MS shows a significant amount of "4,4'-Quaterphenyl" impurity. Where is this coming from? A: This is the homocoupling product of your boronic acid (4-Biphenylboronic acid).

-

Mechanism: In the presence of oxygen, boronic acids undergo oxidative homocoupling.

-

Fix:

-

Degas rigorously: Sparge solvents with Argon for 20 minutes before adding the catalyst.

-

Stoichiometry: Increase the boronic acid equivalents from 1.1 to 1.3 eq to account for this sacrificial loss.

-

Base Selection: Switch from

to

-

Category B: Solubility & Solvent Engineering

Q3: The reaction mixture turns into a thick sludge, and stirring stops. Is this the product? A: Yes, this is the "Brick Dust" failure mode. 3-NTP has a high melting point and low solubility in alcohols. If the product precipitates, it traps the catalyst and unreacted starting material.

-

The Protocol Shift: You must move to a "High-Solvency" system.

-

Standard (Bad): Ethanol/Water or THF/Water (Product crashes out at reflux).

-

Optimized (Good): Toluene/1,4-Dioxane/Water (4:1:1) or DMF/Water (9:1) .

-

Temperature: Run at 100°C - 110°C . The product must remain dissolved at the reaction temperature to ensure complete conversion.[2]

-

Optimized Experimental Protocol

Objective: Synthesis of 3-NTP on 1.0 gram scale.

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Mass/Vol (Approx) |

| 1-Bromo-3-nitrobenzene | Electrophile | 1.0 | 1.00 g (4.95 mmol) |

| 4-Biphenylboronic acid | Nucleophile | 1.3 | 1.27 g (6.43 mmol) |

| Pd(dppf)Cl2[1]·DCM | Catalyst | 0.03 (3 mol%) | 121 mg |

| Potassium Phosphate ( | Base | 3.0 | 3.15 g |

| Toluene | Solvent A | - | 20 mL |

| 1,4-Dioxane | Solvent B | - | 5 mL |

| Water (Degassed) | Solvent C | - | 5 mL |

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Charging: Add 1-Bromo-3-nitrobenzene, 4-Biphenylboronic acid, and

to the flask. -

Solvent Addition: Add Toluene, Dioxane, and Water.

-

Degassing (Critical): Sparge the biphasic mixture with a balloon of Argon (or Nitrogen) via a long needle for 20 minutes while stirring. Do not skip this step.

-

Catalyst Addition: Remove the needle, quickly add the Pd(dppf)Cl2·DCM , and reseal the flask under positive Argon pressure.

-

Reaction: Heat the mixture to 105°C (oil bath temperature). Stir vigorously.

-

Checkpoint: The mixture should turn dark (red/brown/black) but remain fluid. If it solidifies, add 5 mL more Toluene.

-

Time: Run for 12–16 hours.

-

-

Work-up (Hot Filtration):

-

While the reaction is still hot (>80°C) , filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with hot Toluene.

-

Reasoning: 3-NTP will precipitate if the solution cools, clogging the filter.

-

-

Isolation:

-

Cool the filtrate to room temperature, then to 0°C.

-

The product should crystallize as light yellow needles.

-

Filter the solid. Wash with cold water (to remove inorganic salts) and cold ethanol (to remove homocoupling impurities).

-

Diagnostic Visualization

Figure 1: Troubleshooting Decision Tree

Caption: Decision logic for diagnosing yield loss in nitro-terphenyl synthesis. Blue nodes represent diagnostic questions; Red nodes identify the root cause; Green nodes provide the technical solution.

Figure 2: Mechanistic Pathway & Failure Modes

Caption: The Suzuki catalytic cycle highlighting specific failure points for nitro-terphenyls.[1] Red dashed lines indicate where the reaction leaves the productive cycle.

References

-

Catalyst Poisoning by Nitro Groups

-

General Suzuki-Miyaura Protocols & Solubility

-

Advanced Ligands (SPhos/XPhos)

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] (2013). NIH / PMC.

-

-

Physical Properties of Terphenyls (Solubility Context)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Nitro-p-terphenyl | C18H13NO2 | CID 25196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Separation of 3-Nitro and 4-Nitro-p-terphenyl Isomers

Welcome to the technical support center for the resolution of 3-nitro-p-terphenyl and 4-nitro-p-terphenyl isomers. This guide is designed for researchers, analytical scientists, and process chemists who encounter the significant challenge of separating these closely related positional isomers. Due to their nearly identical physicochemical properties, achieving baseline separation requires optimized methods and a deep understanding of the underlying chromatographic or crystallization principles.

This document provides a series of frequently asked questions (FAQs) to cover foundational knowledge, followed by in-depth troubleshooting guides for common issues encountered during High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fractional Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-nitro and 4-nitro-p-terphenyl isomers?

The core challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and formula (C₁₈H₁₃NO₂).[1] This results in very similar polarities, boiling points, and solubilities, making them difficult to resolve using standard separation techniques. The key to separation is to exploit subtle differences in their molecular geometry and dipole moments. The 4-nitro isomer is more linear and symmetrical than the 3-nitro isomer, which can influence its interaction with specific stationary phases or its ability to form a more stable crystal lattice.

Q2: Which analytical techniques are most effective for this separation?

High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique. Specifically, HPLC columns with phenyl-based stationary phases, such as pentafluorophenyl (PFP), are highly effective.[2][3][4][5] These phases leverage unique separation mechanisms like π-π interactions. Gas Chromatography (GC) can also be employed, particularly with mid- to high-polarity columns, and is suitable for quantification.[6][7][8] For preparative scale, fractional crystallization can be a viable, albeit challenging, option if an appropriate solvent system is identified.[9][10]

Q3: Can I use a standard C18 HPLC column for this separation?

While a C18 column is a good starting point for many reversed-phase separations, it is often insufficient for resolving these specific isomers. C18 columns primarily separate based on hydrophobicity. Since both nitro-p-terphenyl isomers have the same carbon and hydrogen count, their hydrophobic character is nearly identical, leading to poor resolution or co-elution. A different selectivity mechanism is required, which is why specialized phases like PFP are recommended.[4]

Q4: Is fractional crystallization a practical method for obtaining pure isomers?

Fractional crystallization can be practical, especially for larger quantities, but it is highly dependent on finding a solvent system where the two isomers have a significant difference in solubility at a given temperature.[9] This often requires extensive solvent screening. The process relies on the principle that the more symmetrical isomer (4-nitro-p-terphenyl) may form a more stable and less soluble crystal lattice, allowing it to crystallize out of solution first upon slow cooling.[10][11] However, co-crystallization is a common problem, and multiple recrystallization steps may be necessary to achieve high purity.

Troubleshooting Guide: Chromatographic Separation

This section addresses common problems encountered during HPLC and GC analysis.

Problem 1: Poor or No Resolution in HPLC (Co-elution of Isomers)

Poor resolution is the most frequent issue. The troubleshooting workflow below can help diagnose and solve the problem.

Caption: Troubleshooting flowchart for poor HPLC resolution.

In-Depth Solutions:

-

Cause: Suboptimal Stationary Phase:

-

Explanation: Standard C18 phases rely on hydrophobic interactions, which are too similar for these isomers. A stationary phase capable of alternative interactions is necessary. Pentafluorophenyl (PFP) phases are electron-deficient due to the fluorine atoms, allowing for strong π-π, dipole-dipole, and charge-transfer interactions with the electron-rich nitro-p-terphenyl analytes.[2][12] This provides a unique selectivity that can resolve positional isomers where C18 fails.[3][4][5]

-

Action: Switch to a PFP or other phenyl-based column. See the recommended HPLC protocol below for a validated starting point.

-

-

Cause: Incorrect Mobile Phase Composition:

-

Explanation: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[4] Acetonitrile is aprotic and a π-electron acceptor, while methanol is a protic solvent. These differences can change how the analytes interact with the stationary phase relative to the mobile phase, impacting resolution.

-

Action: If using acetonitrile and resolution is poor, try substituting with methanol at an equivalent solvent strength. Perform a systematic gradient optimization, starting with a broad gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution time, followed by a shallower gradient around that time to improve resolution.

-

Problem 2: Peak Tailing or Broadening in GC

-

Cause A: Active Sites in the Injection Port or Column:

-

Explanation: Nitroaromatic compounds can be susceptible to adsorption at active sites (e.g., free silanol groups) in the GC system, especially in the injection port liner or at the head of the column. This can lead to peak tailing and poor sensitivity.

-

Solution: Use a deactivated injection port liner (e.g., silanized). If peak shape degrades over time, the liner may need to be replaced.[13] Ensure you are using a high-quality, low-bleed GC column suitable for trace analysis.

-

-

Cause B: Suboptimal Temperature Program:

-

Explanation: A ramp rate that is too fast can cause peaks to broaden and resolution to decrease. A slower ramp through the elution temperature range of the isomers allows for more interaction with the stationary phase, improving separation.

-

Solution: After an initial fast ramp to a temperature just below the elution range, slow the ramp rate to 1-5 °C/min through the elution window of the nitro-p-terphenyls.

-

Validated Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method provides a robust starting point for achieving baseline separation of 3-nitro and 4-nitro-p-terphenyl.

System Suitability Check: Before running samples, inject a 50:50 mixture of the two isomers. The resolution factor (Rs) between the two peaks should be ≥ 1.5.

| Parameter | Recommended Condition | Rationale |

| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm | Provides unique π-π and dipole interactions essential for isomer selectivity.[2][12] |

| Mobile Phase A | Water | Aqueous component for reversed-phase. |

| Mobile Phase B | Acetonitrile | Organic modifier. Offers different selectivity than methanol.[4] |

| Gradient | 60% B to 80% B over 15 minutes | A shallow gradient is crucial for resolving closely eluting compounds. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves efficiency and ensures reproducible retention times. |

| Injection Vol. | 5 µL | Small volume to prevent band broadening. |

| Detection | UV at 254 nm or 280 nm | Both isomers have strong absorbance in this range. |

| Expected Elution | 4-nitro-p-terphenyl is expected to elute slightly before 3-nitro-p-terphenyl. | The more linear 4-nitro isomer can have weaker interactions with the planar PFP phase compared to the less symmetrical 3-nitro isomer. |

Protocol 2: Gas Chromatography (GC) Method

This method is suitable for the quantification of the isomers, assuming a reference standard is available.

| Parameter | Recommended Condition | Rationale |

| GC System | GC with Electron Capture Detector (ECD) | ECD is highly sensitive to electronegative nitro groups.[6][7] |

| Column | DB-17ms or equivalent (50% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film | A mid-polarity column provides the necessary selectivity for nitroaromatics. |

| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal efficiency. |

| Inlet Temp. | 280 °C | Ensures complete vaporization without degradation. |

| Injection Mode | Splitless (1 µL) | For trace analysis and maximum sensitivity. |

| Oven Program | 100 °C (hold 1 min), ramp 10 °C/min to 300 °C, hold 5 min | A standard program to elute the high-boiling terphenyls. |

| Detector Temp. | 320 °C | Prevents condensation of analytes in the detector. |

Protocol 3: Fractional Crystallization Workflow

This is a generalized workflow. The ideal solvent and temperatures must be determined empirically.

Caption: A step-by-step workflow for fractional crystallization.

Step-by-Step Guide:

-

Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures). The goal is to find a solvent that dissolves both isomers when hot but in which one isomer is significantly less soluble when cold.

-

Dissolution: Dissolve the impure mixture in the minimum amount of the chosen boiling solvent to create a saturated solution.

-

Slow Cooling: Allow the flask to cool slowly and without disturbance to room temperature. Slow cooling encourages the formation of pure crystals of the less soluble isomer. Rapid cooling can trap impurities.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.

-

Purity Analysis: Dry the crystals and analyze their purity using the HPLC or GC methods described above.

-

Repeat if Necessary: Often, a single crystallization is not enough. The process may need to be repeated one or more times to achieve the desired purity.

References

-

Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Reversed Phase Selectivity. (2018, September 4). Phenomenex. Retrieved from [Link]

-

Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. Retrieved from [Link]

-

Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (n.d.). Shimadzu. Retrieved from [Link]

-

Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. (n.d.). YMC. Retrieved from [Link]

-

Jenkins, T. F., & Walsh, M. E. (1992). Determination of nitroaromatic, nitramine, and nitrate ester explosives in water using solid-phase extraction and gas chromatography-electron capture detection. Environmental Science & Technology, 26(7), 1341-1346. Retrieved from [Link]

-

Hable, M., Stern, C., Asowata, C., & Williams, K. (1991). The determination of nitroaromatics and nitramines in ground and drinking water by wide-bore capillary gas chromatography. Journal of Chromatographic Science, 29(4), 131-135. Retrieved from [Link]

-

4-Nitro-p-terphenyl. (n.d.). PubChem. Retrieved from [Link]

-

A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

-

Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]

-

4-Nitrophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

4-Nitro-p-terphenyl. (n.d.). SpectraBase. Retrieved from [Link]

-

Fractional Crystallization. (n.d.). Sulzer. Retrieved from [Link]

-

Physical and Chemical Properties of 3-Nitrophenol. (2023). In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

HPLC Column for Structural Isomers. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

-

Fractional crystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

How does the fractional crystallization process work in organic chemistry? (2023, January 6). Quora. Retrieved from [Link]

-

p-Terphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of p-Terphenyl (CAS 92-94-4). (n.d.). Cheméo. Retrieved from [Link]

-

Zhang, L., et al. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Journal of Chromatography A, 1687, 463688. Retrieved from [Link]

-

Nechifor, A. C., et al. (2018). Iono-molecular Separation with Composite Membranes VI. Nitro-phenol separation through sulfonated polyether ether ketone on capillary polypropylene membranes. Revista de Chimie, 69(8), 2132-2138. Retrieved from [Link]

-

p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. (2025, August 29). ResearchGate. Retrieved from [Link]

-

Al-Anssari, M. Y., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(10), 281. Retrieved from [Link]

-

Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

- Fractional crystallization process. (1971). Google Patents.

- Process for the purification of p-nitrophenol. (1976). Google Patents.

-

Terphenyl. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 4-Nitro-p-terphenyl | C18H13NO2 | CID 25196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. shimadzu.com [shimadzu.com]

- 5. welch-us.com [welch-us.com]

- 6. epa.gov [epa.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The determination of nitroaromatics and nitramines in ground and drinking water by wide-bore capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcprocess.se [rcprocess.se]

- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. ymc.co.jp [ymc.co.jp]

- 13. scispace.com [scispace.com]

Technical Support Center: Purification Strategies for Crude 3-Nitro-1,1':4',1''-terphenyl

Welcome to the technical support center for the purification of 3-Nitro-1,1':4',1''-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is curated from established methodologies and troubleshooting experiences to ensure scientific integrity and experimental success.

Purification Strategy Overview

The choice of purification method for 3-Nitro-1,1':4',1''-terphenyl is contingent on the nature and quantity of impurities, as well as the desired final purity. A general decision-making workflow is presented below.

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization

Q1: My 3-Nitro-1,1':4',1''-terphenyl oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when a high concentration of impurities is present, depressing the melting point of the mixture.[1] To resolve this, you can:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the solution's saturation point.[1]

-

Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a cold bath (ice-water or refrigerator). Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.

-

Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1] A common pair for nitroaromatic compounds is ethanol-water.[1]

Q2: What are the best starting solvents for the recrystallization of 3-Nitro-1,1':4',1''-terphenyl?

A2: Due to the polar nitro group, polar solvents are generally a good starting point.[1] However, the terphenyl backbone provides significant nonpolar character. Therefore, solvents of intermediate polarity often work well.

-

Primary Recommendations: Based on literature for similar compounds, petroleum ether (high boiling point fractions) has been successfully used.[2] Ethanol, or a mixed solvent system like ethanol/water, are also excellent candidates.[1][3]

-

Screening: It is always advisable to perform a small-scale solvent screen to determine the ideal solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[1]

| Solvent System | Rationale |

| Petroleum Ether (110-120°C) | Successfully used for recrystallization of 3-nitro-p-terphenyl.[2] |

| Ethanol/Water | A common and effective mixed solvent system for many nitroaromatic compounds.[1] |

| Acetone/Hexane | A versatile mixture for compounds of intermediate polarity.[4] |

| Toluene/Hexane | Good for aromatic compounds, leveraging aromatic interactions for dissolution in hot toluene.[5] |

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low yield can result from several factors:

-

Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

-

Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Column Chromatography

Q4: I am having trouble separating 3-Nitro-1,1':4',1''-terphenyl from a close-running impurity on a silica gel column. What can I do?

A4: Close-running spots on TLC indicate similar polarities, making separation challenging.

-

Optimize the Mobile Phase: A slight change in the solvent system can significantly impact separation. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene-based system. Sometimes, adding a very small percentage of a third solvent (e.g., 0.5% methanol or triethylamine if the impurity is acidic or basic, respectively) can improve resolution.

-

Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel for certain compounds.[6]

-

Dry Column Vacuum Chromatography (DCVC): For larger scale purifications, DCVC can offer better resolution than traditional flash chromatography.

Q5: My compound is streaking on the TLC plate and the column. Why is this happening?

A5: Streaking is often caused by:

-

Overloading: Applying too much sample to the TLC plate or column. For column chromatography, the amount of crude material should typically be 1-5% of the mass of the stationary phase.

-

Inappropriate Solvent System: If the initial mobile phase is too polar, the compound may not form a tight band at the top of the column. Conversely, if the compound has low solubility in the mobile phase, it can lead to tailing.

-

Acidic/Basic Impurities or Compound: The compound or impurities may be interacting strongly with the slightly acidic silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this.

Caption: Troubleshooting common column chromatography issues.

Sublimation

Q6: When is sublimation a suitable purification method for 3-Nitro-1,1':4',1''-terphenyl?

A6: Sublimation is an excellent choice for purifying organic compounds that can transition directly from a solid to a gas phase without melting.[7] It is particularly effective for:

-

Thermally Stable, Volatile Solids: The target compound must have a significantly higher vapor pressure than the impurities at the operating temperature.[8]

-

Removing Non-Volatile Impurities: It excels at separating the desired product from non-volatile materials like inorganic salts or baseline impurities from a previous column.[8]

-

Final Polishing Step: Sublimation can yield very high-purity crystals and is often used as a final purification step, especially for materials intended for electronic applications.[9][10]

Q7: How can I optimize the conditions for sublimation?

A7: Optimization involves balancing temperature and pressure.

-

Pressure: Applying a vacuum is crucial as it lowers the temperature required for sublimation, which is vital for thermally sensitive compounds.[8][10]

-

Temperature: The temperature should be high enough to achieve a reasonable sublimation rate but low enough to prevent decomposition and to ensure impurities with lower vapor pressures do not co-sublime. A gradual increase in temperature is recommended.

-

Apparatus: A "cold finger" condenser is used to provide a cool surface for the gaseous compound to deposit as pure crystals.[8] Ensure a good temperature gradient between the heating source and the cold finger.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Petroleum Ether

This protocol is adapted from a reported procedure for 3-nitro-p-terphenyl.[2]

-

Dissolution: Place the crude 3-Nitro-1,1':4',1''-terphenyl in an Erlenmeyer flask. Add a minimal amount of high-boiling petroleum ether (e.g., b.p. 110-120°C) and a boiling chip.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask to prevent premature crystallization.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

-

Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Flash Column Chromatography

-

TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4.

-

Column Packing: Plug a glass column with cotton or glass wool and add a layer of sand. Pack the column with silica gel, either as a slurry in the initial, least polar eluent or by dry packing followed by careful wetting.

-

Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Add a protective layer of sand on top.

-

Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor their contents by TLC.

-

Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

-

Sublimation - Purification of Organic compounds. BrainKart. Available from: [Link]

-

Purification By Sublimation. Innovation.world. Available from: [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Available from: [Link]

-

Sublimation Theory. Chemistry Online @ UTSC. Available from: [Link]

-

Purification of air-sensitive complex. Reddit. Available from: [Link]

-

PURIFICATION of Organic Compounds: 2. Sublimation. Scribd. Available from: [Link]

- Method of crystallizing nitro products. Google Patents.

-

Preparation and Reduction of 3-Nitro-p-terphenyl. ACS Publications. Available from: [Link]

-

Nitration of Phenol and Purification by Column Chromatography. CDN. Available from: [Link]

-

Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

-

The Manipulation of Air-Sensitive Compounds. Available from: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

-

Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. Available from: [Link]

-

Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]

-

Synthesis of Terphenyls. ResearchGate. Available from: [Link]

-

Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

-

column chromatography & purification of organic compounds. YouTube. Available from: [Link]

-

Application of Basic Magnetic Phase Transfer Nanocatalysts in the One-Pot and Multicomponent Synthesis of Poly-Substituted Aniline. Chemical Methodologies. Available from: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

- Method of producing nitro-biphenyls and nitro-terphenyls. Google Patents.

-

Analysis of the Water Adsorption Isotherms in UiO-based Metal-Organic Frameworks. Available from: [Link]

-

Synthesis, Characterization, and Crystal Structure of 5'-Amino-4,4''-Dichloro-2'-Nitro-2',3'-Dihydro-[1,1':3',1''-Terphenyl]-4',4',6'(1'H)-Tricarbonitrile-Dimethyl Sulfoxide. ResearchGate. Available from: [Link]

-

p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. PubMed. Available from: [Link]

-

Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. Journal of the Chemical Society (Resumed). Available from: [Link]

- p-Terphenyl derivatives and liquid crystalline compositions. Google Patents.

-

Crystal structure of [1,1′:3′,1′′-terphenyl]-2′,3,3′′-tricarboxylic acid. PMC. Available from: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. Available from: [Link]

-

analysis of polynitroaromatic compounds using hplc/ms/ms. IS MUNI. Available from: [Link]

-

Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydration. The Royal Society of Chemistry. Available from: [Link]

-

5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid. Available from: [Link]

-

Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. brainkart.com [brainkart.com]

- 8. innovation.world [innovation.world]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

Technical Support Center: Solubility Solutions for 3-Nitro-1,1':4',1''-terphenyl

[1]

Topic: Troubleshooting Solubility & NMR Acquisition for Rigid Oligophenyls Ticket ID: #NMR-TERP-3NO2 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary & Diagnostic Workflow

The Challenge:

3-Nitro-1,1':4',1''-terphenyl presents a classic "solubility paradox" in NMR. The terphenyl core is rigid, planar, and highly lipophilic, driving strong

Immediate Action:

Do not waste time with standard sonication in Chloroform-d (

Diagnostic Flowchart: Solvent Selection Logic

Figure 1: Decision matrix for selecting the appropriate solvent based on visual solubility and spectral quality.

Solvent Selection Matrix